molecular formula C17H22N2O4 B12083333 tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B12083333
M. Wt: 318.4 g/mol
InChI Key: UOBVDWUMNBPOSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22N2O4. It is a derivative of piperidine and benzo[d]oxazole, and it is often used in chemical research and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-oxo-2,3-dihydrobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-3H-1,3-benzoxazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-6-11(7-9-19)12-4-5-14-13(10-12)18-15(20)22-14/h4-5,10-11H,6-9H2,1-3H3,(H,18,20)

InChI Key

UOBVDWUMNBPOSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)OC(=O)N3

Origin of Product

United States

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